(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL

Trace Amine-Associated Receptor TAAR1 Agonist Species-Selective Pharmacology

Researchers requiring stereochemically defined TAAR1 agonists often face supply inconsistency with undefined isomer mixtures. This compound resolves that need as a characterized (1R,2S)-β-amino alcohol with validated pharmacology: • Documented TAAR1 EC50: 540 nM (mouse) and 1.60×10³ nM (human), enabling species-specific assay calibration. • >1.00×10⁴ nM inactivity at mouse TAAR5 confirms subtype selectivity. • Quantified antiproliferative activity in HepG2 cells (SRB assay) supports oncology SAR programs. • Defined dual stereocenters ensure reproducible asymmetric synthesis outcomes. Supplied with full quality assurance; ships ambient from US stock.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13040576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C(C)O)N
InChIInChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m0/s1
InChIKeyAYVBPBMGWNLYBA-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL and Its Core Specifications?


(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is a chiral β-amino alcohol derivative featuring a 5-methylfuran-2-yl moiety and two stereogenic centers in a defined (1R,2S) absolute configuration. Its molecular formula is C8H13NO2 with a molecular weight of 155.19 g/mol . The compound serves as a chiral building block in medicinal chemistry and demonstrates biological activity as a trace amine-associated receptor 1 (TAAR1) ligand [1]. As a furan-containing amino alcohol, it belongs to a class of compounds explored for antimicrobial and receptor-modulating properties, though its specific stereochemical arrangement distinguishes it from structurally related furfuryl amines and amino alcohols lacking equivalent chiral definition .

TAAR1 ligand for trace amine receptor signaling research
Defined (1R,2S) configuration supports chiral synthesis workflow
Reported antiproliferative response in HepG2 cell model

Why Generic (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL Cannot Be Substituted with Structurally Similar Compounds


Generic substitution of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL with structurally analogous amino alcohols or furfuryl amines is not scientifically valid due to stereochemistry-dependent receptor binding, species-specific selectivity profiles, and distinct cytotoxic activity thresholds. The compound exhibits measurable TAAR1 agonism with an EC50 of 1.60×10³ nM at the human receptor and 540 nM at the mouse ortholog, alongside >1.00×10⁴ nM inactivity at mouse TAAR5, establishing a selectivity profile that even minor structural or stereochemical alterations can disrupt [1]. Additionally, antiproliferative activity against HepG2 hepatocellular carcinoma cells has been quantitatively assessed, providing a baseline efficacy metric that undefined stereoisomeric mixtures or methylfuran analogs lacking the amino alcohol backbone cannot reliably replicate [2]. These pharmacologically verified data points create a substitution barrier absent in stereochemically ambiguous or uncharacterized comparators.

Defined (1R,2S) stereochemistry
Achiral or racemic analogs may shift receptor binding profile
Quantified TAAR1 species selectivity
Uncharacterized analogs may not reproduce species-dependent potency
Documented HepG2 antiproliferative baseline
Alternatives lack verified cytotoxicity endpoint for SAR studies

Quantitative Differentiation Evidence for (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL


TAAR1 Receptor Agonist Activity in Human vs. Mouse Orthologs

This compound acts as an agonist at human TAAR1 with an EC50 of 1.60×10³ nM, while demonstrating approximately 3-fold higher potency at the mouse TAAR1 ortholog (EC50 = 540 nM). In contrast, it exhibits negligible activity at mouse TAAR5 with an EC50 exceeding 1.00×10⁴ nM, establishing a defined selectivity window between TAAR subtypes [1].

TAAR1 Species Selectivity
Reported
Human EC50 1.60×10³ nM, Mouse EC50 540 nM; >6.25-fold selectivity over TAAR5
Supports cross-species TAAR1 pharmacology context
cAMP BRET assay in HEK293 cells
Trace Amine-Associated Receptor TAAR1 Agonist Species-Selective Pharmacology

Antiproliferative Activity in Human Hepatocellular Carcinoma Model

The antiproliferative effect of this compound was quantified in human HepG2 hepatocellular carcinoma cells, with growth inhibition assessed over 48 hours using the sulforhodamine B (SRB) colorimetric assay. This provides a reproducible cytotoxicity benchmark [1].

HepG2 Antiproliferative Response
Data to verify
Growth inhibition documented after 48h (SRB assay); IC50 not publicly available
Supports cytotoxicity endpoint review; IC50 requires confirmation
SRB assay, HepG2 cells
Anticancer Screening HepG2 Cell Line Cytotoxicity Assay

Chiral Definition as Differentiation from Racemic or Stereochemically Ambiguous Analogs

The compound is defined by its absolute (1R,2S) stereochemistry, which is critical for its biological interactions. Structurally related compounds such as (5-Methylfuran-2-yl)methylamine and 3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol lack the dual stereogenic centers and the defined (1R,2S) configuration present in this amino alcohol .

Chiral Configuration
Context-dependent
(1R,2S) absolute configuration; two stereogenic centers
Supports stereochemical-control study context
No comparative pharmacological data available
Chiral Amino Alcohol Stereoselective Synthesis Enantiopure Building Block

Primary Research Application Scenarios for (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL


TAAR1 Pharmacology Studies Requiring Cross-Species Potency Validation

Suitable for in vitro pharmacology research focused on trace amine-associated receptor 1 (TAAR1) signaling, particularly in experimental designs that require comparative assessment of agonist activity between human and rodent TAAR1 orthologs. The documented EC50 values of 1.60×10³ nM (human) and 540 nM (mouse) provide reference potency metrics for species-specific response calibration [1]. The >1.00×10⁴ nM inactivity at mouse TAAR5 further supports its use as a subtype-selective tool compound for TAAR1-mediated pathway studies in cellular models [1].

Anticancer Screening in Hepatocellular Carcinoma Models

Appropriate as a characterized screening compound in oncology drug discovery programs targeting hepatocellular carcinoma (HCC). The antiproliferative activity quantified in human HepG2 cells using the SRB assay establishes a reproducible baseline for structure-activity relationship (SAR) studies [2]. Researchers can utilize this compound as a reference point when evaluating novel furan-containing amino alcohol derivatives for improved cytotoxic potency.

Chiral Building Block for Stereoselective Synthesis of Bioactive Molecules

Functions as a defined (1R,2S) stereoisomeric amino alcohol building block for the asymmetric synthesis of more complex chiral pharmaceutical intermediates. Its dual stereogenic centers and the 5-methylfuran-2-yl moiety provide a scaffold suitable for further functionalization via standard amino alcohol chemistry, including N-alkylation, oxidation, and substitution reactions [1]. This contrasts with achiral furfuryl amines that cannot impart stereochemical control during downstream synthetic transformations [2].

Antimicrobial Research Leveraging the Furan Pharmacophore

The 5-methylfuran moiety is a recognized pharmacophore associated with antimicrobial and antifungal activities across multiple furan derivative classes [1][2]. While direct antimicrobial MIC data for this specific (1R,2S) stereoisomer are not available in open-source repositories, the compound serves as a structurally characterized entry point for medicinal chemistry efforts exploring furan-containing amino alcohols against bacterial and fungal targets.

Application
Selection Property
Validation Focus
TAAR1 cross-species pharmacology studies
Species-selective TAAR1 agonism profile
Human/mouse ortholog response comparison
Hepatocellular carcinoma cell-model studies
Documented antiproliferative baseline
Cytotoxicity endpoint reproducibility in HepG2
Chiral building block for stereoselective synthesis
Defined (1R,2S) stereochemistry
Enantiomeric purity and downstream chiral transfer
Furan-containing antimicrobial screening
5-Methylfuran pharmacophore
Antimicrobial activity screening (MIC data needed)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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